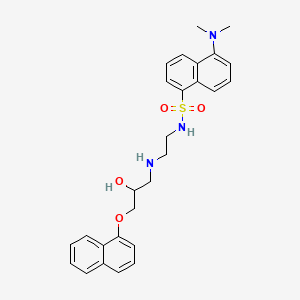
1-((2-(5-Dimethylamino)naphthalene-1-sulfonylaminoethyl)amino)-3-(1-naphthaleneoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring system, a sulfonamide group, and a dimethylamino group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene ring system, followed by the introduction of the sulfonamide group and the dimethylamino group. Common reagents and conditions include:
Naphthalene derivatives: Starting materials for the naphthalene ring system.
Sulfonyl chlorides: Used to introduce the sulfonamide group.
Catalysts and solvents: Such as acids, bases, and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene ring systems.
Sulfonamides: Compounds with sulfonamide functional groups.
Dimethylamino compounds: Compounds with dimethylamino groups.
Uniqueness
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and applications compared to other similar compounds.
Propiedades
Número CAS |
65118-46-9 |
|---|---|
Fórmula molecular |
C27H31N3O4S |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
5-(dimethylamino)-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C27H31N3O4S/c1-30(2)25-13-6-12-24-23(25)11-7-15-27(24)35(32,33)29-17-16-28-18-21(31)19-34-26-14-5-9-20-8-3-4-10-22(20)26/h3-15,21,28-29,31H,16-19H2,1-2H3 |
Clave InChI |
DCYPLGCSNCUYII-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O |
Sinónimos |
1-((2-(5-dimethylamino)naphthalene-1-sulfonylaminoethyl)amino)-3-(1-naphthaleneoxy)-2-propanol DAPN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















